N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide
Description
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic organic compound featuring a morpholine ring linked via a 2-oxoethyl group to a para-substituted phenyl ring, which is further connected to a 4-phenyloxane (tetrahydropyran) moiety.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c27-22(26-12-16-30-17-13-26)18-19-6-8-21(9-7-19)25-23(28)24(10-14-29-15-11-24)20-4-2-1-3-5-20/h1-9H,10-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZGMJUEUWYVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its 4-phenyloxane core and 2-oxoethyl-morpholine side chain. Below is a comparative analysis with key analogs:
Key Observations:
- Morpholine Ring : The morpholine moiety in the target compound and its analogs (e.g., Momelotinib) is critical for hydrogen bonding and solubility. However, the 2-oxoethyl linker in the target compound may enhance conformational flexibility compared to direct aryl-morpholine linkages (e.g., N-phenylmorpholine-4-carboxamide) .
- The target compound’s oxane core could modulate selectivity for non-kinase targets (e.g., GPCRs or ion channels) .
Physicochemical and Metabolic Properties
- Lipophilicity : The 4-phenyloxane group likely increases logP compared to smaller analogs (e.g., N-phenylmorpholine-4-carboxamide), which may enhance blood-brain barrier penetration but complicate renal clearance .
- Metabolic Stability : Morpholine rings are prone to oxidative metabolism (e.g., ring-opening or N-oxidation). The target compound’s 2-oxoethyl linker may slow degradation compared to direct aryl-morpholine bonds, as seen in ’s metabolites (e.g., DX-CA-[S2200]) .
- Solid-State Behavior : Analogous to N-(4-chlorophenyl)morpholine-4-carboxamide, the target compound may form hydrogen-bonded networks in crystalline phases, influencing formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
